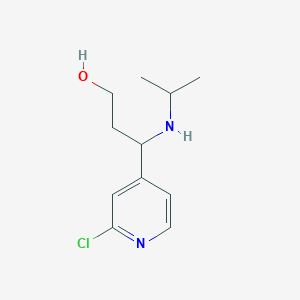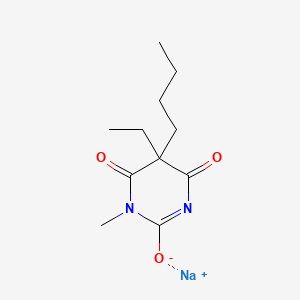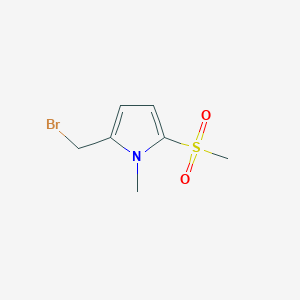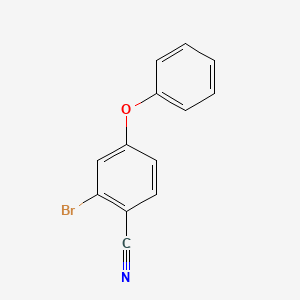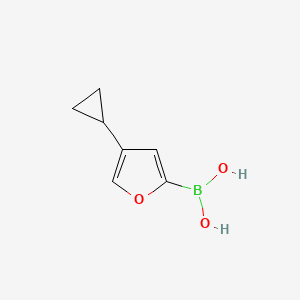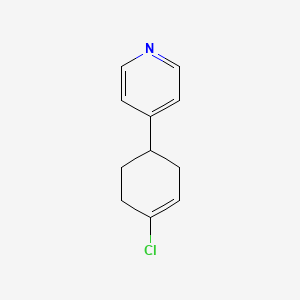
4-(4-Chlorocyclohex-3-en-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorocyclohex-3-en-1-yl)pyridine is a chemical compound with the molecular formula C11H14ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of this compound consists of a pyridine ring substituted with a 4-chlorocyclohex-3-en-1-yl group.
Méthodes De Préparation
The synthesis of 4-(4-Chlorocyclohex-3-en-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorocyclohex-3-en-1-yl chloride with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
4-(4-Chlorocyclohex-3-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Chlorocyclohex-3-en-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through binding to specific sites on proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
4-(4-Chlorocyclohex-3-en-1-yl)pyridine can be compared with other similar compounds, such as:
4-(3-Cyclohexen-1-yl)pyridine: This compound has a similar structure but lacks the chlorine atom.
2-(4-Chlorocyclohex-3-en-1-yl)pyridine: This isomer has the chlorine atom and the cyclohexenyl group attached at different positions on the pyridine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Propriétés
Numéro CAS |
88260-31-5 |
|---|---|
Formule moléculaire |
C11H12ClN |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
4-(4-chlorocyclohex-3-en-1-yl)pyridine |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h3,5-9H,1-2,4H2 |
Clé InChI |
ZNTWYTOODMKDKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1C2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


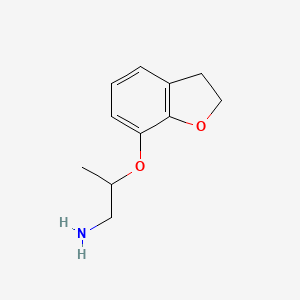
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
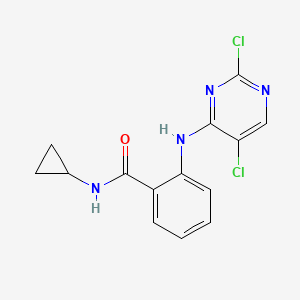

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)

![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
